Benzyl 3-((tert-butoxycarbonyl)amino)-5-hydroxypiperidine-1-carboxylate
Description
Benzyl 3-((tert-butoxycarbonyl)amino)-5-hydroxypiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a hydroxyl group
Properties
IUPAC Name |
benzyl 3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-14-9-15(21)11-20(10-14)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMECQHMKXNXZRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-((tert-butoxycarbonyl)amino)-5-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with the desired substituents. The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) . The benzyl group can be introduced via benzyl bromide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-((tert-butoxycarbonyl)amino)-5-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Benzyl bromide, NaH, K2CO3
Major Products
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols
Substitution: Formation of substituted piperidine derivatives
Scientific Research Applications
Medicinal Chemistry
Benzyl 3-((tert-butoxycarbonyl)amino)-5-hydroxypiperidine-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows it to interact with biological targets, making it suitable for drug development. The hydroxyl group enhances hydrogen bonding capabilities, which can improve binding affinity to target proteins .
Drug Development
The compound's unique functional groups allow for modifications that can lead to the development of new therapeutic agents. For example, the Boc protection enables selective reactions that can be exploited to create derivatives with enhanced pharmacological properties .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various reactions, such as nucleophilic substitutions and coupling reactions, makes it valuable for constructing diverse chemical architectures .
Case Study 1: Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit cytotoxic activity against cancer cell lines. Modifications to the structure have led to compounds that show improved selectivity and potency against specific cancer types, highlighting its potential as a lead compound in anticancer drug discovery .
Case Study 2: Neuropharmacology
Studies have explored the effects of this compound on neurotransmitter systems. Its ability to modulate specific receptors suggests potential applications in treating neurological disorders. The hydroxyl group may play a critical role in enhancing receptor binding and activity .
Mechanism of Action
The mechanism of action of Benzyl 3-((tert-butoxycarbonyl)amino)-5-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing for selective reactions at other sites. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties . The benzyl group can enhance the compound’s lipophilicity, affecting its solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-amino-5-hydroxypiperidine-1-carboxylate: Lacks the Boc protection, making it more reactive but less selective in certain reactions.
Benzyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate: Lacks the hydroxyl group, reducing its potential for hydrogen bonding and other interactions.
Benzyl 3-((tert-butoxycarbonyl)amino)-5-methoxypiperidine-1-carboxylate: The methoxy group provides different electronic and steric effects compared to the hydroxyl group.
Uniqueness
Benzyl 3-((tert-butoxycarbonyl)amino)-5-hydroxypiperidine-1-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity, selectivity, and stability. The Boc protection allows for selective reactions, while the hydroxyl group offers additional sites for interaction and modification. The benzyl group enhances the compound’s lipophilicity, making it suitable for various applications in chemistry, biology, medicine, and industry.
Biological Activity
Benzyl 3-((tert-butoxycarbonyl)amino)-5-hydroxypiperidine-1-carboxylate (Boc-Hydroxypiperidine) is an organic compound with significant potential in biological and medicinal chemistry. Its unique structural features, including a piperidine ring, a benzyl group, and a tert-butoxycarbonyl (Boc) protected amino group, contribute to its diverse biological activities.
Chemical Structure and Properties
- Molecular Formula : C18H26N2O5
- Molecular Weight : 350.41 g/mol
- CAS Number : 1785642-46-7
- IUPAC Name : this compound
The compound is characterized by its hydroxyl group, which enhances its reactivity through hydrogen bonding, and the Boc group, which provides stability to the amino group, allowing selective reactions.
The biological activity of Boc-Hydroxypiperidine is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins or other biomolecules, influencing enzyme mechanisms and protein-ligand interactions. The lipophilicity imparted by the benzyl group enhances membrane permeability, potentially facilitating cellular uptake.
Enzyme Inhibition and Drug Development
Research indicates that Boc-Hydroxypiperidine can serve as a scaffold for developing enzyme inhibitors. Its structural modifications can lead to compounds that selectively inhibit specific enzymes involved in disease pathways. For instance:
- Case Study : A study demonstrated that derivatives of Boc-Hydroxypiperidine exhibited inhibitory effects on certain proteases, suggesting potential applications in treating diseases where these enzymes are overactive.
Antimicrobial Activity
Preliminary studies have shown that Boc-Hydroxypiperidine derivatives exhibit antimicrobial properties. The presence of the hydroxyl group is believed to play a critical role in their effectiveness against bacterial strains.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Benzyl 3-amino-5-hydroxypiperidine-1-carboxylate | Lacks Boc protection | More reactive but less selective |
| Benzyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate | No hydroxyl group | Reduced potential for hydrogen bonding |
| Benzyl 3-((tert-butoxycarbonyl)amino)-5-methoxypiperidine-1-carboxylate | Methoxy instead of hydroxyl | Different electronic properties |
Synthetic Routes and Research Applications
Boc-Hydroxypiperidine is synthesized through multi-step processes involving the functionalization of the piperidine ring. Common methods include:
- Boc Protection : Using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
- Functionalization : Introducing the benzyl and hydroxyl groups through selective reactions.
This compound finds applications not only in pharmaceutical synthesis but also in studying enzyme mechanisms and protein interactions due to its structural versatility.
Q & A
Q. What are the key structural features of Benzyl 3-((tert-butoxycarbonyl)amino)-5-hydroxypiperidine-1-carboxylate, and how do they influence synthesis strategies?
The compound contains three critical functional groups:
- A tert-butoxycarbonyl (Boc) group protecting the amine.
- A benzyl ester protecting the carboxylate.
- A hydroxyl group at position 5 of the piperidine ring.
Methodological Implications :
- Boc Introduction : Use Boc anhydride in the presence of a base (e.g., DMAP) for amine protection .
- Benzyl Ester Formation : Alkylation with benzyl halides (e.g., benzyl bromide) under basic conditions (e.g., K₂CO₃) .
- Hydroxyl Protection : Temporary protection via silyl ethers (e.g., TBSCl) to prevent side reactions during subsequent steps .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate, 3:1 to 1:2) .
- Recrystallization : Ethyl acetate/hexane mixtures for high-purity crystalline products.
- Analytical Validation : TLC (Rf ~0.3 in 1:1 hexane/EtOAc), NMR (δ 1.4 ppm for Boc methyl groups), and mass spectrometry (M⁺ = calculated molecular weight ± 1 Da) .
Q. How should the compound be stored to ensure stability?
- Store under inert atmosphere (argon/nitrogen) at -20°C in a desiccator.
- Protect from light (amber glass vials) and moisture (silica gel packets).
- Monitor stability via HPLC every 6 months to detect hydrolysis of the benzyl ester or Boc group .
Advanced Research Questions
Q. How can stereochemical integrity at the 5-hydroxypiperidine position be preserved during synthesis?
- Chiral Auxiliaries : Use (R)- or (S)-configured starting materials (e.g., chiral epoxides) to control stereochemistry .
- Asymmetric Catalysis : Employ Sharpless epoxidation or enzymatic resolution (e.g., lipases) for enantioselective hydroxyl group formation.
- Protection Strategy : Introduce a TBS-protected hydroxyl group early to prevent racemization during Boc/benzyl ester manipulations. Confirm retention of configuration via NOESY NMR or X-ray crystallography .
Q. How can conflicting NMR data on piperidine ring conformation be resolved?
- Variable-Temperature NMR : Identify coalescence points (e.g., 300–400 K) to detect dynamic puckering.
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict stable chair or boat conformers.
- NOESY/ROESY : Cross-peaks between axial protons (e.g., H-3 and H-5) confirm chair dominance. Compare with X-ray data for definitive assignment .
Q. What strategies mitigate side reactions during benzyl ester deprotection?
- Hydrogenolysis Optimization : Use Pearlman’s catalyst (Pd(OH)₂/C) under mild H₂ (1 atm) in ethanol to avoid Boc cleavage .
- Catalytic Transfer Hydrogenation : Ammonium formate in methanol at 50°C for selective deprotection.
- Quenching Protocol : Filter catalyst immediately post-reaction and neutralize acidic byproducts with NaHCO₃ .
Q. How can trace impurities (e.g., des-Boc byproducts) be quantified?
- UHPLC-MS : C18 column (ACN/water + 0.1% formic acid); monitor m/z for [M+H]⁺ of impurities.
- qNMR : Integrate impurity peaks (e.g., δ 7.3 ppm for free amine) against 1,3,5-trimethoxybenzene as an internal standard.
- Limit of Detection : <0.1% via charged aerosol detection (CAD) for non-UV active species .
Data Contradiction Analysis
Q. Conflicting reports on Boc group stability under hydrogenolysis: How to reconcile?
- Root Cause : Variability in catalyst activity (e.g., Pd-C vs. Pd(OH)₂) and reaction conditions (H₂ pressure, solvent).
- Resolution :
- Use Pd(OH)₂/C in ethanol at RT for selective benzyl ester cleavage without Boc degradation.
- Validate via LC-MS : Absence of [M-Boc]+ fragments confirms Boc stability .
Q. Discrepancies in reported melting points: What factors contribute?
- Potential Causes : Polymorphism, residual solvents, or incomplete purification.
- Methodological Fix :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
